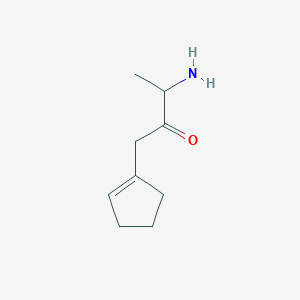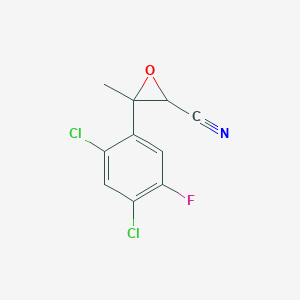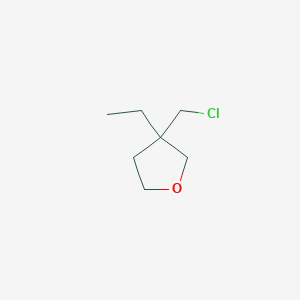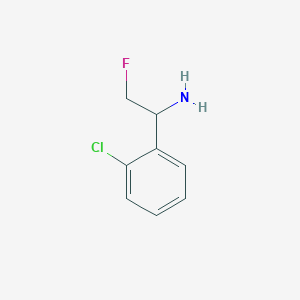![molecular formula C11H13Br B13192300 [2-(2-Bromoethyl)cyclopropyl]benzene](/img/structure/B13192300.png)
[2-(2-Bromoethyl)cyclopropyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2-Bromoethyl)cyclopropyl]benzene is an organic compound that features a cyclopropyl group attached to a benzene ring via a 2-bromoethyl chain. This compound is of interest due to its unique structure, which combines the reactivity of a bromine atom with the stability of a benzene ring and the strain of a cyclopropyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Bromoethyl)cyclopropyl]benzene typically involves the reaction of cyclopropylbenzene with a brominating agent. One common method is the bromination of cyclopropylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
[2-(2-Bromoethyl)cyclopropyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The cyclopropyl group can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Elimination: Strong bases such as sodium ethoxide in ethanol can facilitate elimination reactions.
Cycloaddition: Catalysts like rhodium complexes can be used to promote cycloaddition reactions involving the cyclopropyl group.
Major Products
Substitution: Products include alcohols, amines, and thioethers.
Elimination: Alkenes are the primary products.
Cycloaddition: Various cyclic compounds can be formed, depending on the specific reaction conditions and reagents used.
科学研究应用
[2-(2-Bromoethyl)cyclopropyl]benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of cyclopropyl groups on biological systems.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those involving cyclopropyl-containing active ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of [2-(2-Bromoethyl)cyclopropyl]benzene involves the reactivity of the bromine atom and the strain of the cyclopropyl group. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropyl group can undergo ring-opening reactions under certain conditions. These reactions can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes or receptors, in biological systems.
相似化合物的比较
Similar Compounds
- [2-(2-Chloroethyl)cyclopropyl]benzene
- [2-(2-Iodoethyl)cyclopropyl]benzene
- [2-(2-Fluoroethyl)cyclopropyl]benzene
Uniqueness
Compared to its halogenated analogs, [2-(2-Bromoethyl)cyclopropyl]benzene offers a balance of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions, while the cyclopropyl group introduces strain that can be exploited in cycloaddition reactions. This combination makes it a versatile compound in synthetic chemistry and various research applications.
属性
分子式 |
C11H13Br |
|---|---|
分子量 |
225.12 g/mol |
IUPAC 名称 |
[2-(2-bromoethyl)cyclopropyl]benzene |
InChI |
InChI=1S/C11H13Br/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI 键 |
VBZWTAUUCSBRKU-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1C2=CC=CC=C2)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B13192222.png)
![5-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13192226.png)

![Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13192239.png)

![4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B13192274.png)

![3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan](/img/structure/B13192282.png)

![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B13192304.png)

![Methyl 2-chloro-4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13192318.png)
![5-[3-(Methylsulfanyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13192328.png)

